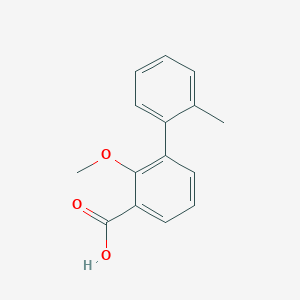

2-Methoxy-3-(2-methylphenyl)benzoic acid

Description

2-Methoxy-3-(2-methylphenyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the ortho-position (C2) and a 2-methylphenyl substituent at the meta-position (C3). This substitution pattern distinguishes it from simpler benzoic acid analogues and imparts unique physicochemical properties, such as altered acidity (pKa), solubility, and steric hindrance.

Properties

IUPAC Name |

2-methoxy-3-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-3-4-7-11(10)12-8-5-9-13(15(16)17)14(12)18-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCJYMSJDSDSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688590 | |

| Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-70-5 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2-methoxy-2′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide. The specific steps are as follows :

Etherification: 2,6-dichlorotoluene is reacted with sodium methoxide in the presence of dimethylformamide and cuprous salt at a temperature range of 80°C to 150°C to obtain 2-methoxy-3-chlorotoluene.

Grignard Reaction: The 2-methoxy-3-chlorotoluene is then reacted with magnesium in tetrahydrofuran to form the corresponding Grignard reagent. This reagent is subsequently reacted with carbon dioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-3-(2-methylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial effects are believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

Key Observations :

- The 2-methylphenyl group in the target compound introduces steric bulk, likely reducing solubility compared to simpler analogues like 2-methoxybenzoic acid (solubility: ~34045–34053 mg/L in tablet formulations ).

- Methoxy vs. Phenoxy: The phenoxy group in 3-methyl-2-(4-methylphenoxy)benzoic acid facilitates stronger intermolecular interactions (e.g., hydrogen bonding) compared to the methoxy group .

- Amino vs. Methylphenyl: The amino group in 2-amino-3-methoxybenzoic acid increases polarity and solubility, contrasting with the lipophilic 2-methylphenyl substituent in the target compound .

2.4. Crystallography and Solid-State Behavior

- Crystal Packing: 3-Methyl-2-(4-methylphenoxy)benzoic acid forms carboxylate dimers via O–H···O hydrogen bonds, with a dihedral angle of 86.7° between aromatic rings . The target compound’s ortho-methylphenyl group may disrupt such packing, leading to polymorphic variations.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Methoxy-3-(2-methylphenyl)benzoic acid?

Answer:

The synthesis of this compound typically involves esterification followed by hydrolysis or direct electrophilic substitution on a benzoic acid scaffold. For example:

- Step 1: Methoxy and 2-methylphenyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) to a pre-functionalized benzoic acid derivative .

- Step 2: Hydrolysis of ester intermediates (e.g., methyl esters) under alkaline conditions yields the free carboxylic acid .

Key Considerations: - Use catalysts like Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC to avoid over-substitution .

Advanced: How do substituent positions (methoxy and 2-methylphenyl) influence the compound’s biological activity?

Answer:

The ortho position of the methoxy group and meta/para positions of the 2-methylphenyl group significantly impact steric and electronic properties:

- Steric Effects: The 2-methylphenyl group at position 3 introduces steric hindrance, potentially reducing binding affinity to hydrophobic enzyme pockets .

- Electronic Effects: The methoxy group’s electron-donating nature enhances resonance stabilization, affecting acidity (pKa ~ 4.2) and reactivity in nucleophilic environments .

Structure-Activity Relationship (SAR) Table:

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons split due to ortho substituents) .

- LC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₁₅H₁₄O₃: 242.27 g/mol) and purity (>95%) .

- HPLC: Reverse-phase C18 columns (ACN:H₂O gradient) resolve degradation products, with retention time ~8.2 min .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Answer: Yield variations often stem from kinetic vs. thermodynamic control or catalyst deactivation .

- Case Study: A 30% yield drop during Pd-catalyzed coupling was traced to residual moisture, which quenched the catalyst. Solution: Use anhydrous solvents and molecular sieves .

- Experimental Design:

Basic: What are the solubility properties of this compound, and how should they be managed experimentally?

Answer:

- Solubility:

- Polar solvents: 12 mg/mL in DMSO; <1 mg/mL in H₂O (pH 7).

- Adjust pH to >8 (using NaOH) for aqueous solubility via deprotonation of the carboxylic acid .

Handling Tips:

- Prepare stock solutions in DMSO (10 mM) for biological assays.

- Avoid prolonged storage in acidic buffers to prevent precipitation .

Advanced: What mechanistic role does the methoxy group play in electrophilic aromatic substitution (EAS) reactions?

Answer:

The methoxy group at position 2 acts as an ortho/para-directing group due to its electron-donating resonance effect:

- Reactivity Example: Nitration preferentially occurs at position 4 (para to methoxy), confirmed by NOESY NMR .

- Kinetic vs. Thermodynamic Control: At low temps (-10°C), ortho substitution dominates (kinetic product), while para substitution prevails at higher temps (thermodynamic) .

Advanced: How can computational methods predict the compound’s metabolic stability?

Answer:

- In Silico Tools: Use Schrödinger’s QikProp or ADMET Predictor to estimate:

- LogP: ~3.1 (moderate lipophilicity).

- CYP450 metabolism: Likely substrates for CYP3A4 (oxidizes methoxy group) .

- Validation: Compare with in vitro microsomal stability assays (e.g., rat liver microsomes, t₁/₂ = 120 min) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Hazards: Irritant (skin/eyes). Use PPE (gloves, goggles).

- First Aid: Flush with water for 15 min upon contact.

- Storage: -20°C in airtight containers under nitrogen to prevent oxidation .

Advanced: How does the compound’s fluorescence profile support its use as a probe?

Answer:

- Fluorescence Properties: λₑₓ = 280 nm, λₑₘ = 340 nm (weak emission due to quenching by the carboxylic acid group).

- Applications:

- Modify with fluorophores (e.g., dansyl chloride) for tracking in cellular uptake studies .

- Use in FRET assays to study protein-ligand interactions .

Advanced: What strategies mitigate racemization during chiral synthesis of derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.